5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
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Overview
Description
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone typically involves the Biginelli reaction, which is a multicomponent reaction. This reaction involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea in the presence of a catalyst . The reaction conditions often include the use of an acid catalyst such as Nafion-Ga, which is an environmentally benign catalyst .
Industrial Production Methods
the principles of green chemistry, such as using solvent-free conditions and recyclable catalysts, are likely to be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-(3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of a pyridinone core.
Uniqueness
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity .
Properties
IUPAC Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYKERCMQZUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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